molecular formula C31H26N3P B8249054 (S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine

(S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine

Cat. No.: B8249054
M. Wt: 471.5 g/mol
InChI Key: KDELUGZJBPSAIQ-DEOSSOPVSA-N
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Description

(S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine is a complex organic compound that features a phosphane group, a phenyl group, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine typically involves multiple steps, including the formation of intermediate compounds One common method involves the reaction of diphenylphosphane with a suitable phenyl derivative under controlled conditions to form the diphenylphosphaneyl group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the synthesis of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphane group can coordinate with metal ions, influencing catalytic activity, while the pyridine rings can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphane derivatives: Compounds with similar phosphane groups.

    Pyridine-based ligands: Compounds featuring pyridine rings as part of their structure.

Uniqueness

What sets (S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine apart is its combination of a diphenylphosphaneyl group with pyridine rings, providing unique electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

N-[(1S)-1-(2-diphenylphosphanylphenyl)ethyl]-1,1-dipyridin-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N3P/c1-24(34-31(28-19-10-12-22-32-28)29-20-11-13-23-33-29)27-18-8-9-21-30(27)35(25-14-4-2-5-15-25)26-16-6-3-7-17-26/h2-24H,1H3/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDELUGZJBPSAIQ-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N=C(C4=CC=CC=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N=C(C4=CC=CC=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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